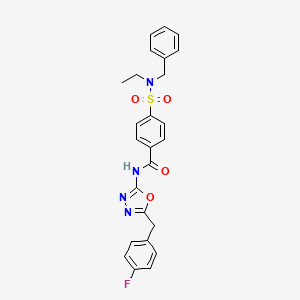

![molecular formula C23H21N3O3S B2863833 N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 383893-90-1](/img/structure/B2863833.png)

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a benzyl group attached to a cyanoacetylated amine, which is further linked to a tetrahydroquinoline moiety via a sulfanyl group .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction can take place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting material .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzyl group, a cyano group, a furan ring, a hydroxy group, a tetrahydroquinoline ring, and a sulfanyl group .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

The cyano and carbonyl functional groups of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-hexahydroquinolin-2-yl]sulfanyl}acetamide are well-positioned to react with bidentate reagents, enabling the synthesis of a variety of heterocyclic compounds . These reactions often involve the active hydrogen on C-2, participating in condensation and substitution reactions to form novel organic heterocycles.

Development of Chemotherapeutic Agents

Due to the diverse biological activities reported for many derivatives of cyanoacetamide, there is significant interest in exploring the potential of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-hexahydroquinolin-2-yl]sulfanyl}acetamide as a precursor for developing new chemotherapeutic agents . Its derivatives could be screened for various biological activities, including anticancer properties.

Inhibitors for Enzymatic Reactions

The compound’s structure suggests potential as an inhibitor for certain enzymatic reactions. For instance, derivatives of this compound have been studied for their binding energy and structure optimization as possible inhibitors for the 5-lipoxygenase (5-LOX) enzyme , which is involved in the inflammatory response.

Vibrational Spectroscopy Studies

The furan moiety in the compound makes it a candidate for vibrational spectroscopy studies, such as FT-IR and FT-Raman, to elucidate its structural and electronic properties . These studies can provide insights into the compound’s behavior in various environments and its interactions with other molecules.

Photovoltaic Applications

Furan derivatives are known for their applications in photovoltaics . The furan-2-yl group in N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-hexahydroquinolin-2-yl]sulfanyl}acetamide could be utilized in the design of organic photovoltaic materials, contributing to the development of renewable energy technologies.

Food Industry Applications

Compounds containing the furan nucleus, like N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-hexahydroquinolin-2-yl]sulfanyl}acetamide , are associated with the aroma in cooked foods . This suggests potential applications in flavoring agents or in the study of food chemistry to understand the formation of aromas during cooking processes.

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c24-12-16-21(19-10-5-11-29-19)22-17(8-4-9-18(22)27)26-23(16)30-14-20(28)25-13-15-6-2-1-3-7-15/h1-3,5-7,10-11,21,26H,4,8-9,13-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKRQSLFWLXJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(N2)SCC(=O)NCC3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-diphenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2863750.png)

methanone](/img/structure/B2863755.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2863763.png)

![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)

![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)

![4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2863772.png)

![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)